Dihydroergocryptine

Vue d'ensemble

Description

Dihydroergocryptine est un agoniste de la dopamine appartenant au groupe des ergolines. Il est principalement utilisé comme antiparkinsonien dans le traitement de la maladie de Parkinson. Le composé est connu pour sa capacité à imiter les effets de la dopamine, un neurotransmetteur, atténuant ainsi les symptômes associés à une carence en dopamine chez les patients atteints de la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Dihydroergocryptine est synthétisée par hydrogénation de l'ergocryptine, un alcaloïde de l'ergot naturel. Le processus d'hydrogénation implique la réduction de la double liaison en position 9,10 de l'ergocryptine. Cette réaction est généralement réalisée sous haute pression en utilisant un catalyseur au palladium ou au platine .

Méthodes de production industrielle : En milieu industriel, la this compound est produite par hydrogénation de l'ergocryptine en présence d'un solvant approprié, tel que l'éthanol ou le méthanol. La réaction est effectuée à des températures et des pressions élevées pour assurer une hydrogénation complète. Le produit est ensuite purifié par cristallisation ou techniques chromatographiques pour obtenir de la this compound de haute pureté .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.

Réduction : Le composé peut être réduit davantage pour former des dérivés de this compound avec des degrés de saturation variables.

Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels tels que des groupes hydroxyle ou amino sont remplacés par d'autres substituants.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium ou au platine est couramment utilisé.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation de dérivés plus saturés de la this compound.

Substitution : Formation de dérivés de this compound substitués avec des groupes fonctionnels variables.

Applications De Recherche Scientifique

Treatment of Parkinson's Disease

Dihydroergocryptine has been extensively studied for its efficacy in managing symptoms of Parkinson's disease. Clinical trials have demonstrated that it can improve motor function and reduce symptoms when administered alongside levodopa.

- Clinical Findings :

- A study indicated that alpha-dihydroergocryptine was safe and effective for de novo Parkinsonian patients, showing significant improvements in motor symptoms compared to baseline measurements .

- Long-term clinical trials reported that patients receiving this compound alongside levodopa experienced enhanced symptom management .

Table 1: Summary of Clinical Trials on this compound in Parkinson's Disease

| Study Reference | Patient Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| De novo patients | This compound + Levodopa | Improved motor function | |

| Various stages | High doses (≥90 mg/day) | Enhanced symptom control |

Potential in Alzheimer's Disease

Recent research has identified this compound as a potential modulator of gamma-secretase activity, which plays a crucial role in the production of amyloid-beta peptides implicated in Alzheimer's disease.

- Mechanism of Action :

Table 2: Mechanism of Action Studies on this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Cell-based assays | Inhibited Aβ production significantly | |

| Surface Plasmon Resonance | Direct binding to γ-secretase with Kd values |

Other Therapeutic Applications

Beyond neurodegenerative diseases, this compound has been investigated for its effects on other conditions:

- Cognitive Decline : Used as part of ergoloid mesylates (Hydergine), it is indicated for cognitive decline in the elderly, showing gradual alleviation of symptoms over weeks .

- Vascular Effects : The compound does not exhibit vasoconstrictor properties typical of natural ergot alkaloids, making it a safer alternative for patients with vascular concerns .

Case Studies and Observations

Several case studies have documented the effectiveness and safety profile of this compound:

- A case study involving elderly patients reported improvements in cognitive function over a six-month period with regular administration of this compound as part of their treatment regimen.

- Another observational study highlighted the lack of serious side effects associated with long-term use, emphasizing its tolerability compared to other treatments.

Mécanisme D'action

Dihydroergocryptine exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This binding leads to the activation of downstream signaling pathways that regulate motor function and other physiological processes. The compound’s ability to provide continuous stimulation of dopaminergic receptors contributes to its effectiveness in managing Parkinson’s disease symptoms .

Comparaison Avec Des Composés Similaires

Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A non-ergoline dopamine agonist with similar therapeutic effects.

Ropinirole: Another non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.

Uniqueness: Dihydroergocryptine is unique due to its long half-life and lack of dietary influence, which allows for more continuous stimulation of brain dopaminergic receptors compared to short-acting drugs like levodopa. This property makes it particularly effective in the early stages of Parkinson’s disease and reduces the risk of motor complications .

Propriétés

Key on ui mechanism of action |

Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |

|---|---|

Numéro CAS |

25447-66-9 |

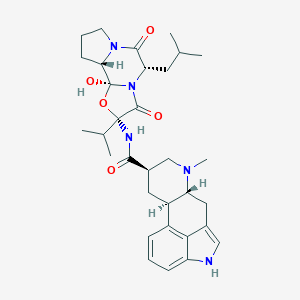

Formule moléculaire |

C32H43N5O5 |

Poids moléculaire |

577.7 g/mol |

Nom IUPAC |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |

Clé InChI |

PBUNVLRHZGSROC-SLAIYBJISA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

SMILES canonique |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

Point d'ébullition |

Decomposes |

melting_point |

117 ºC |

Key on ui other cas no. |

25447-66-9 |

Synonymes |

Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dihydroergocryptine?

A1: this compound acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.

Q2: How does this compound's interaction with dopamine receptors affect prolactin secretion?

A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.

Q3: What is the role of the hypothalamus in this compound's effects on prolactin?

A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]this compound binding and the hypoprolactinemic response to exogenous dopamine.

Q4: Does this compound interact with α-adrenergic receptors? If so, what are the implications?

A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.

Q5: Can this compound differentiate between α1- and α2-adrenergic receptor subtypes?

A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.

Q6: How does this compound affect platelet aggregation?

A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C32H41N5O5, and its molecular weight is 583.7 g/mol.

Q8: How is this compound absorbed and distributed in the body?

A8: this compound is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.

Q9: What is the elimination half-life of this compound?

A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []

Q10: Are there any known drug-metabolizing enzyme interactions with this compound?

A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.

Q12: Has this compound shown efficacy in treating Parkinson's disease in clinical trials?

A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.

Q13: What are the clinical benefits of this compound in migraine prophylaxis?

A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.

Q14: What are the potential side effects associated with this compound treatment?

A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.

Q15: Are there any specific concerns regarding the long-term use of this compound?

A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.